molecular formula C10H9BrO3 B6252930 methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 2138197-88-1

methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B6252930
CAS No.: 2138197-88-1
M. Wt: 257.1
InChI Key:
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Description

“Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest for many researchers. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of a highly effective cocatalysis system (PdI2-thiourea and CBr4) that enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can produce benzofuran derivatives . Another reaction involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters to provide 2,3-disubstituted benzofurans .

Future Directions

The future directions for research on “methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate” and similar benzofuran compounds could involve further exploration of their biological activities and potential applications in many aspects. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Additionally, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification with methyl chloroformate.", "Starting Materials": [ "2,3-dihydro-1-benzofuran", "Bromine", "Sodium hydroxide", "Methyl chloroformate", "Diethyl ether", "Ice" ], "Reaction": [ "Dissolve 2,3-dihydro-1-benzofuran in diethyl ether and cool the solution to 0°C.", "Slowly add bromine to the solution with stirring until the solution turns yellow.", "Add sodium hydroxide to the solution to neutralize the excess bromine.", "Extract the product with diethyl ether and wash with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 7-bromo-2,3-dihydro-1-benzofuran.", "Dissolve 7-bromo-2,3-dihydro-1-benzofuran in dry dichloromethane.", "Add methyl chloroformate to the solution and stir for 2 hours at room temperature.", "Quench the reaction with ice and extract the product with dichloromethane.", "Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate." ] }

CAS No.

2138197-88-1

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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